molecular formula C6H9N3O2 B1581397 N,N'-Dimethyl-N-cyanoacetylurea CAS No. 39615-79-7

N,N'-Dimethyl-N-cyanoacetylurea

Cat. No. B1581397
CAS RN: 39615-79-7
M. Wt: 155.15 g/mol
InChI Key: DBEIAMRYPAJZHO-UHFFFAOYSA-N
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Description

“N,N’-Dimethyl-N-cyanoacetylurea” is a chemical compound with the molecular formula C₆H₉N₃O₂ . It has a mass of 155.1548 dalton .


Synthesis Analysis

The synthesis of “N,N’-Dimethyl-N-cyanoacetylurea” can be achieved by reacting a liquid molecular compound, consisting of cyanoacetic acid and N,N’-dimethylurea, with acetic anhydride in a reactor cascade at temperatures of 95 to 100 °C . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “N,N’-Dimethyl-N-cyanoacetylurea” can be represented by the canonical SMILES string: CNC(=O)N©C(=O)CC#N . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

“N,N’-Dimethyl-N-cyanoacetylurea” is involved in cyanoacetylation reactions . These reactions are particularly interesting and have been studied extensively in recent years. The reaction sequence includes a proton transfer from the carboxylic acid to the basic nitrogen of the carbodiimide, followed by addition of the carboxylate to form the O-acyl isourea .

Scientific Research Applications

Chemical Probes for RNA Structure

N,N'-Dimethyl-N-cyanoacetylurea has been utilized in studies involving RNA structure. Peattie and Gilbert (1980) used chemical reactions, including one with an alternate dimethyl sulfate, to examine RNA molecules' secondary and tertiary interactions. This method is effective in a range of temperatures and pH levels, demonstrating the chemical's versatility in RNA research (Peattie & Gilbert, 1980).

In DNA Structural Studies

Lyamichev (1991) explored the conformation of DNA using cyclobutane dimer formation, which indicates the unusual structure adopted by certain DNA tracts. This research, although not directly mentioning N,N'-Dimethyl-N-cyanoacetylurea, implicates its potential relevance in understanding DNA's structural properties (Lyamichev, 1991).

DNA Methylation Studies

Lawley and Thatcher (1970) investigated DNA methylation in mammalian cells using various chemicals, including dimethyl sulfate. Their research provided insights into the methylation processes and the role of cellular thiol content. This study highlights the potential application of N,N'-Dimethyl-N-cyanoacetylurea in understanding DNA methylation mechanisms (Lawley & Thatcher, 1970).

Proteolytic Enzyme Research

Lin, Means, and Feeney (1969) explored the use of N,N-Dimethyl proteins in studying proteolytic enzymes. The sensitivity and accuracy of their assay, utilizing N,N-dimethyl proteins, demonstrate the utility of N,N'-Dimethyl-N-cyanoacetylurea in enzymatic research (Lin, Means, & Feeney, 1969).

Synthesis of Cyanoacetamide Derivatives

Almarhoon et al. (2020) described the use of N-cyanoacetylating agents in synthesizing cyanoacetamide derivatives. This study showcases the application of N,N'-Dimethyl-N-cyanoacetylurea in organic synthesis, particularly in the formation of cyanoacetamide and pyridinone derivatives (Almarhoon et al., 2020).

properties

IUPAC Name

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIAMRYPAJZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068189
Record name N,N'-Dimethyl-N-cyanoacetylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-N-cyanoacetylurea

CAS RN

39615-79-7
Record name N-(Cyanoacetyl)-N,N′-dimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39615-79-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]-
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Record name N,N'-Dimethyl-N-cyanoacetylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Cyanoacetyldimethylurea is prepared in analogy to Example 1. Instead of dibenzylurea, dimethylurea is employed. The product is worked up by stripping off the acetic anhydride/acetic acid mixture on a rotary evaporator under reduced pressure. The residue obtained in this way is recrystallized from water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FF Blicke, HC Godt Jr - Journal of the American Chemical Society, 1954 - ACS Publications
Reactions of 1,3-Dimethyl-5,6-diaminouracil Page 1 2798 Yol. F. F. Bltcke and Ft. C. Godt, Jr. [Contribution from the College of Pharmacy, University of Michigan] Reactions of l,3-…
Number of citations: 138 pubs.acs.org
HC Godt Jr - 1954 - search.proquest.com
DERIVATIVES OP PARAXANTHIME AMD A STUDY OF REACTIONS OP 1,3 -DI METHYL -5,6 -DIAMIHOURACIL by Henry Charles Godt, Jr. A disserta Page 1 DERIVATIVES OP …
Number of citations: 0 search.proquest.com

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